Desmethoxyyangonin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of demethoxyyangonin involves several steps, starting from basic organic compounds. One common method involves the condensation of 4-methoxy-2H-pyran-2-one with styrene under specific conditions to form the desired product . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of demethoxyyangonin often involves the extraction of kavalactones from the rhizomes of Piper methysticum. The extraction process includes grinding the rhizomes, followed by solvent extraction using ethanol or acetone . The extract is then purified through various chromatographic techniques to isolate demethoxyyangonin.
Chemical Reactions Analysis
Types of Reactions
Demethoxyyangonin undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds .
Scientific Research Applications
Demethoxyyangonin has a wide range of scientific research applications:
Mechanism of Action
Demethoxyyangonin exerts its effects primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine and other neurotransmitters . By inhibiting MAO-B, demethoxyyangonin increases the levels of dopamine in the brain, which may contribute to its attention-promoting and mood-enhancing effects . Additionally, it has been shown to modulate GABAergic neurotransmission, further contributing to its calming effects .
Comparison with Similar Compounds
Similar Compounds
Yangonin: Similar to demethoxyyangonin but contains a methoxy group at the C4 position.
Kawain: Another kavalactone with different pharmacological properties.
Dihydrokawain: A reduced form of kawain with distinct effects.
Methysticine: Contains a methylenedioxyphenyl group and has unique interactions with cytochrome P450 enzymes.
Dihydromethysticine: A reduced form of methysticine with different pharmacokinetic properties.
Uniqueness
Demethoxyyangonin is unique in its specific inhibition of MAO-B and its ability to modulate both dopamine and GABAergic neurotransmission . This dual mechanism of action distinguishes it from other kavalactones, making it a compound of significant interest for therapeutic applications .
Properties
IUPAC Name |
4-methoxy-6-(2-phenylethenyl)pyran-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKJNZYHGRUXBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70860158 | |
Record name | 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70860158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1952-41-6 | |
Record name | Desmethoxyyagonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1952-41-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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